
Rhodium(3+);trisulfate;hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of rhodium(III) sulfate hydrate can be achieved through several methods:
Reaction of Rhodium(III) Hydroxide and Sulfuric Acid: This method was first attempted in 1929 and involves reacting rhodium(III) hydroxide with sulfuric acid to produce different hydrates of rhodium(III) sulfate.
Oxidation of Rhodium Metal with Sulfuric Acid: A more efficient method reported in 2016 involves heating rhodium metal with sulfuric acid at 400°C to produce the anhydrous form of rhodium(III) sulfate.
化学反応の分析
Rhodium(III) sulfate hydrate undergoes various chemical reactions, including:
Oxidation and Reduction: Rhodium(III) sulfate can be reduced to rhodium metal or oxidized to higher oxidation states under specific conditions.
Substitution Reactions: It can participate in ligand exchange reactions, where the sulfate ligands are replaced by other ligands.
Dehydration: The compound can lose water molecules upon heating, leading to different hydrated forms.
Common reagents used in these reactions include sulfuric acid, reducing agents like hydrogen, and various ligands for substitution reactions. Major products formed include different hydrated forms of rhodium sulfate and rhodium metal .
科学的研究の応用
Rhodium(III) sulfate hydrate has a wide range of applications in scientific research:
Catalysis: It is used as a catalyst in organic reactions, such as hydrogenation and oxidation.
Electroplating: The compound is used in electroplating to produce highly reflective and corrosion-resistant coatings.
Fuel Cells: Rhodium(III) sulfate is added to platinum electrocatalysts in fuel cells to enhance their performance.
Photocatalysis: It is used in the degradation of dyes and other pollutants through photocatalytic processes.
作用機序
The mechanism by which rhodium(III) sulfate hydrate exerts its effects varies depending on the application:
類似化合物との比較
Rhodium(III) sulfate hydrate can be compared with other similar compounds, such as:
Platinum(II) sulfate: Both compounds are used in catalysis and electroplating, but rhodium(III) sulfate is often preferred for its higher catalytic activity and resistance to corrosion.
Iridium(III) sulfate: Similar to rhodium(III) sulfate, iridium(III) sulfate is used in catalysis and electroplating.
Palladium(II) sulfate: Palladium(II) sulfate is another platinum group metal sulfate used in catalysis.
特性
分子式 |
H2O13Rh2S3 |
|---|---|
分子量 |
512.0 g/mol |
IUPAC名 |
rhodium(3+);trisulfate;hydrate |
InChI |
InChI=1S/3H2O4S.H2O.2Rh/c3*1-5(2,3)4;;;/h3*(H2,1,2,3,4);1H2;;/q;;;;2*+3/p-6 |
InChIキー |
MPJHDLITZOASKY-UHFFFAOYSA-H |
正規SMILES |
O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Rh+3].[Rh+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[1-(3-Piperidin-4-yl-propionyl)-piperidine-3-carbonyl]-amino}-3-pyridin-3-yl-propionic acid](/img/structure/B14788953.png)
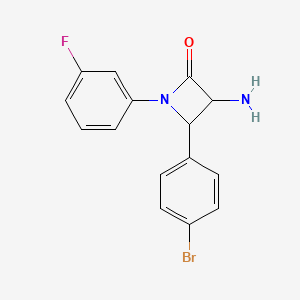
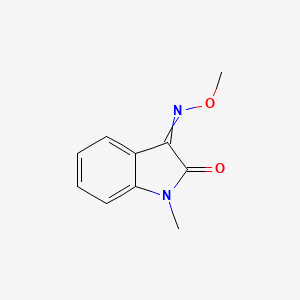


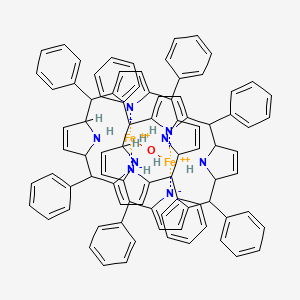
![4-[3-Amino-6-(3,4,5-Trimethoxyphenyl)pyrazin-2-Yl]-2-Ethoxybenzoic Acid](/img/structure/B14789001.png)
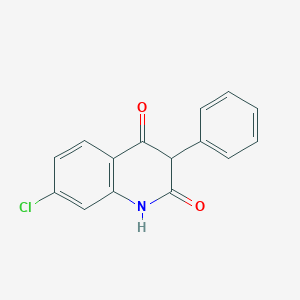
![ethyl (1S)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B14789003.png)
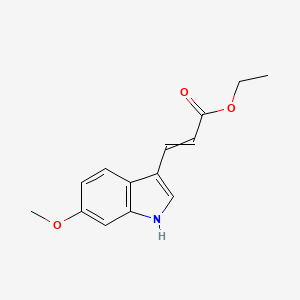
![11,19,21-trihydroxy-22-[(5S)-5-[(5S)-5-(1-hydroxyethyl)-5-methyloxolan-2-yl]-5-methyloxolan-2-yl]-4,6,8,12,14,18,20-heptamethyl-9-oxodocosa-10,16-dienoic acid](/img/structure/B14789016.png)
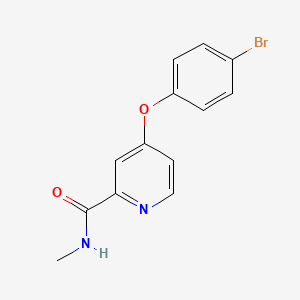
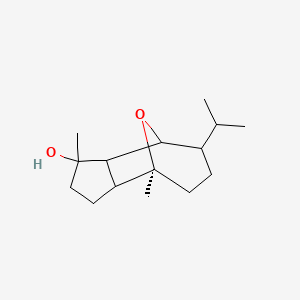
![7-Methyl-3,3a-dihydro-1H-imidazo[4,5-b]pyridin-2(7aH)-one](/img/structure/B14789028.png)
